molecular formula C15H22N2OS B5516464 N-CYCLOPROPYLMETHYL-N'-(2-METHOXYPHENYL)-N-PROPYLTHIOUREA

N-CYCLOPROPYLMETHYL-N'-(2-METHOXYPHENYL)-N-PROPYLTHIOUREA

Cat. No.: B5516464
M. Wt: 278.4 g/mol
InChI Key: VPDWJDMHELKWDS-UHFFFAOYSA-N
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Description

N-CYCLOPROPYLMETHYL-N’-(2-METHOXYPHENYL)-N-PROPYLTHIOUREA is a thiourea derivative known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropylmethyl group, a methoxyphenyl group, and a propyl group attached to the thiourea core, making it an interesting subject for chemical research and industrial applications.

Scientific Research Applications

N-CYCLOPROPYLMETHYL-N’-(2-METHOXYPHENYL)-N-PROPYLTHIOUREA has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYLMETHYL-N’-(2-METHOXYPHENYL)-N-PROPYLTHIOUREA typically involves the reaction of cyclopropylmethylamine, 2-methoxyaniline, and propyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea derivative.

Industrial Production Methods

Industrial production of N-CYCLOPROPYLMETHYL-N’-(2-METHOXYPHENYL)-N-PROPYLTHIOUREA may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYLMETHYL-N’-(2-METHOXYPHENYL)-N-PROPYLTHIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYLMETHYL-N’-(2-METHOXYPHENYL)-N-PROPYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOPROPYLMETHYL-N’-(2-METHOXYPHENYL)-N-PHENYLUREA
  • N-CYCLOPROPYLMETHYL-N’-(2-METHOXYPHENYL)-N-BUTYLTHIOUREA
  • N-CYCLOPROPYLMETHYL-N’-(2-METHOXYPHENYL)-N-ETHYLTHIOUREA

Uniqueness

N-CYCLOPROPYLMETHYL-N’-(2-METHOXYPHENYL)-N-PROPYLTHIOUREA stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

1-(cyclopropylmethyl)-3-(2-methoxyphenyl)-1-propylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c1-3-10-17(11-12-8-9-12)15(19)16-13-6-4-5-7-14(13)18-2/h4-7,12H,3,8-11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDWJDMHELKWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)C(=S)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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